Cas no 13431-35-1 (3-Amino-1-propylthiourea)

3-Amino-1-propylthiourea structure
3-Amino-1-propylthiourea structure
Product Name:3-Amino-1-propylthiourea
CAS No:13431-35-1
MF:C4H11N3S
MW:133.215238809586
CID:191409
PubChem ID:1810736
Update Time:2025-04-23

3-Amino-1-propylthiourea Chemical and Physical Properties

Names and Identifiers

    • Hydrazinecarbothioamide,N-propyl-
    • 1-amino-3-propylthiourea
    • N-PROPYLHYDRAZINECARBOTHIOAMIDE
    • 4-Isopropylthiosemicarbazide
    • 4-n-propylthiosemicarbazide
    • 4-n-propyl-thiosemicarbazide
    • 4-propyl-3-thiosemicarbazide
    • 4-Propyl-thiosemicarbazid
    • 4-propylthiosemicarbazide
    • 4-propyl-thiosemicarbazide
    • AC1LXZ1F
    • AC1Q2Y37
    • CTK4B9091
    • CS-0221666
    • AKOS001061030
    • 13431-35-1
    • Z56985754
    • Hydrazinecarbothioamide, N-propyl-
    • 3-amino-1-propylthiourea
    • n-Propylhydrazinecarbothioamide #
    • SCHEMBL1488883
    • EN300-09728
    • DTXSID20158638
    • 3-Amino-1-propylthiourea
    • Inchi: 1S/C4H11N3S/c1-2-3-6-4(8)7-5/h2-3,5H2,1H3,(H2,6,7,8)
    • InChI Key: PVGJRYABTLKMHO-UHFFFAOYSA-N
    • SMILES: S=C(NN)NCCC

Computed Properties

  • Exact Mass: 133.06753
  • Monoisotopic Mass: 133.067
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 73.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 82.2Ų

Experimental Properties

  • Density: 1.102
  • Boiling Point: 206.6°Cat760mmHg
  • Flash Point: 78.8°C
  • Refractive Index: 1.551
  • PSA: 50.08

3-Amino-1-propylthiourea Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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$ 50.00 2022-06-07
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Additional information on 3-Amino-1-propylthiourea

Hydrazinecarbothioamide, N-propyl- (CAS No. 13431-35-1): A Comprehensive Overview

Hydrazinecarbothioamide, N-propyl- (CAS No. 13431-35-1) is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its versatile applications in synthetic chemistry and potential therapeutic uses. The molecular formula of this compound is C₅H₁₂N₂S, reflecting its composition of carbon, hydrogen, nitrogen, and sulfur atoms. These elements combine to form a structure that exhibits both reactivity and stability, making it a valuable intermediate in various chemical transformations.

The n-propyl group in the name of this compound plays a crucial role in determining its chemical properties and reactivity. This alkyl group contributes to the compound's solubility and interaction with other molecules, making it particularly useful in the synthesis of more complex molecules. The presence of the hydrazinecarbothioamide moiety further enhances its utility, as this functional group is known for its ability to participate in various chemical reactions, including condensation and cyclization processes.

In recent years, the study of hydrazinecarbothioamides has seen significant advancements, particularly in their role as intermediates in pharmaceutical synthesis. Researchers have been exploring the potential of these compounds in the development of new drugs targeting various diseases. One notable area of research involves the use of hydrazinecarbothioamides in the synthesis of antimicrobial agents. The unique structural features of these compounds allow them to interact with bacterial enzymes and cell walls, leading to their efficacy against a range of pathogens.

Moreover, hydrazinecarbothioamide derivatives have been investigated for their anti-inflammatory properties. Studies have shown that certain modifications of this core structure can enhance its ability to inhibit inflammatory pathways, making it a promising candidate for treating chronic inflammatory diseases such as rheumatoid arthritis. The N-propyl group's influence on these properties is particularly noteworthy, as it can modulate the compound's binding affinity and metabolic stability.

The compound's significance extends beyond pharmaceutical applications into the realm of materials science. Researchers have been exploring its use in the development of polymer additives and corrosion inhibitors. The sulfur-containing moiety in hydrazinecarbothioamide contributes to its ability to form stable complexes with metals, which is beneficial in preventing corrosion in industrial settings. Additionally, its reactivity allows for the creation of polymers with enhanced thermal stability and mechanical strength.

Recent advancements in synthetic methodologies have also highlighted the utility of hydrazinecarbothioamide derivatives in catalysis. Researchers have developed novel catalytic systems that utilize these compounds as ligands or intermediates to facilitate various organic transformations. These catalytic processes not only improve reaction efficiency but also reduce waste generation, aligning with the growing emphasis on sustainable chemistry practices.

The N-propyl group's influence on these catalytic applications is particularly interesting. Its size and electronic properties can be fine-tuned to optimize catalytic activity, leading to more efficient and selective reactions. This flexibility makes hydrazinecarbothioamide derivatives highly adaptable for different synthetic needs.

In conclusion, Hydrazinecarbothioamide, N-propyl- (CAS No. 13431-35-1) is a multifaceted compound with significant potential across various fields. Its unique structural features and reactivity make it a valuable tool in pharmaceutical synthesis, materials science, and catalysis. As research continues to uncover new applications for this compound, its importance is likely to grow even further. The ongoing exploration of its derivatives and modifications promises to yield novel insights and advancements that could revolutionize multiple industries.

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